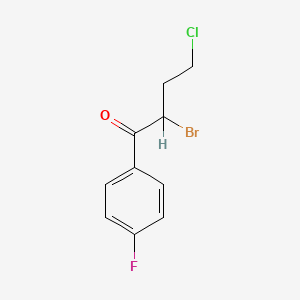
5-Propyl-3-p-tolyl-1,2,4-oxadiazole
概要
説明
5-Propyl-3-p-tolyl-1,2,4-oxadiazole is a heterocyclic organic compound with the molecular formula C12H14N2O . It belongs to the class of 1,2,4-oxadiazoles.
Molecular Structure Analysis
The molecular weight of this compound is 202.3 . The InChI code is 1S/C12H14N2O/c1-3-4-11-13-12(14-15-11)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3 .
Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 322.3±35.0 °C at 760 mmHg, and a flash point of 142.4±19.9 °C . It has 3 freely rotating bonds and no violations of the Rule of 5 .
科学的研究の応用
Corrosion Inhibition
One study explored the use of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid. These compounds showed significant protection against corrosion, attributed to their ability to form protective layers on the metal surface, as evidenced by various analytical methods including gravimetric, electrochemical, and SEM analyses (Ammal, Prajila, & Joseph, 2018).
Anticancer Activity
Another study highlighted the anticancer potential of novel indolyl-1,3,4-oxadiazoles. These compounds demonstrated potent cytotoxicity against various human cancer cell lines, indicating their potential as anticancer agents (Kumar, Sundaree, Johnson, & Shah, 2009).
Drug Development
Oxadiazoles, including 1,3,4-oxadiazoles, are noted for their frequent appearance in drug molecules, serving often as bioisosteric replacements for ester and amide functionalities. Their differing regioisomeric forms impact their lipophilicity, metabolic stability, hERG inhibition, and aqueous solubility, providing a rationale for their inclusion in drug development (Boström, Hogner, Llinàs, Wellner, & Plowright, 2012).
Apoptosis Induction
Research into the identification of small molecules that induce apoptosis led to the discovery of compounds, including oxadiazole derivatives, that activate caspase-based apoptosis in cancer cells. This chemical genetics approach aids in the identification of potential anticancer drugs and their molecular targets (Cai, Drewe, & Kasibhatla, 2006).
Fungicidal Activity
The synthesis and evaluation of pyridazinone-substituted 1,3,4-oxadiazoles and thiadiazoles revealed their fungicidal activity against wheat leaf rust. A 3D-QSAR study provided insights into the structure-activity relationship, guiding the design of highly active compounds (Zou, Lai, Jin, & Zhang, 2002).
Safety and Hazards
作用機序
Biochemical Pathways
Oxadiazoles have been found to interfere with the synthesis of ergosterol in fungal membranes , but it’s unclear if this compound has the same effect. More research is needed to understand the downstream effects of this compound on biochemical pathways.
Pharmacokinetics
Its molecular weight is 202.26 , which could influence its bioavailability and pharmacokinetic properties
生化学分析
Biochemical Properties
5-Propyl-3-p-tolyl-1,2,4-oxadiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The oxadiazole ring is known to be present in various bioactive molecules, including pharmaceuticals . This compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. For instance, it could interact with enzymes involved in oxidative stress responses or metabolic processes, altering their activity and affecting cellular homeostasis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with key signaling molecules, this compound may modulate pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it may affect the expression of genes involved in stress responses, apoptosis, and metabolic regulation, thereby impacting overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound may bind to the active sites of enzymes, either inhibiting or activating their function. For example, it could inhibit the activity of enzymes involved in reactive oxygen species (ROS) production, thereby reducing oxidative stress . Additionally, this compound may influence gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in cellular behavior .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound may lead to cumulative effects on cellular processes, such as altered gene expression and metabolic flux . These long-term effects are essential for evaluating the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced stress resistance and improved metabolic function . Higher doses could lead to toxic or adverse effects, including oxidative damage, apoptosis, and impaired cellular function. Understanding the dosage-dependent effects of this compound is critical for determining its therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound may influence the activity of key metabolic enzymes, such as those involved in glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation . By modulating these pathways, this compound can alter metabolite levels and energy production, impacting overall cellular metabolism .
特性
IUPAC Name |
3-(4-methylphenyl)-5-propyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-4-11-13-12(14-15-11)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMOYSDZOWQHDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397241 | |
| Record name | 5-Propyl-3-p-tolyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182295-26-7 | |
| Record name | 5-Propyl-3-p-tolyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


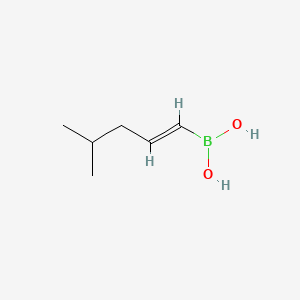
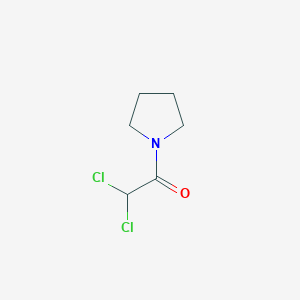

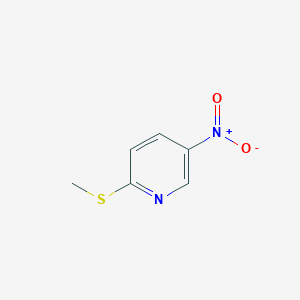
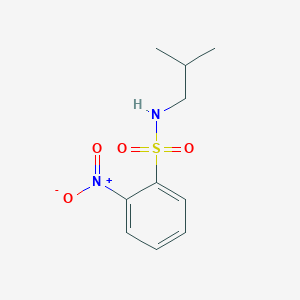
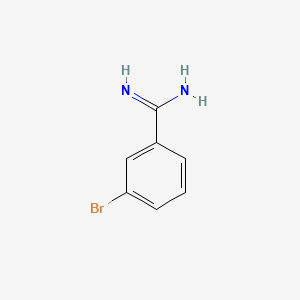
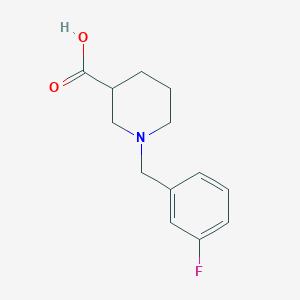
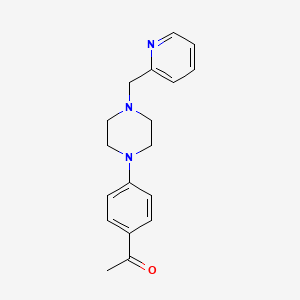
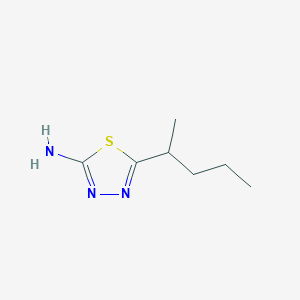
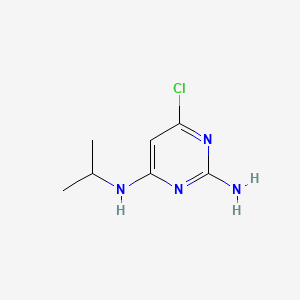
![4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1598431.png)

